molecular formula C24H18Cl2N2O2S2 B2961919 5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide CAS No. 325987-24-4

5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide

Cat. No.: B2961919
CAS No.: 325987-24-4
M. Wt: 501.44
InChI Key: AVUBCASDIPFRDU-UHFFFAOYSA-N
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Description

This compound is a bis-chlorothiophene carboxamide derivative featuring a biphenyl core substituted with dimethyl groups and dual amide linkages. Its molecular architecture is characterized by:

  • Two 5-chlorothiophene-2-carboxamide moieties linked via a 3,3'-dimethylbiphenyl scaffold.
  • Electron-withdrawing chloro groups enhancing stability and influencing intermolecular interactions.

Synthetic routes for analogous compounds often involve coupling reactions between halogenated thiophene precursors and aromatic amines under basic conditions, as seen in thiocarbamoyl precursor cyclization methods .

Properties

IUPAC Name

5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBCASDIPFRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of thiophene-2-carboxaldehyde to produce 5-chlorothiophene-2-carboxaldehyde . This intermediate is then reacted with various amines and biphenyl derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like DMSO and methanol, with heating and sonication to enhance solubility and reaction rates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization and chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro groups with the nucleophile .

Scientific Research Applications

5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Selected Thiophene Carboxamide Derivatives
Compound Name Molecular Formula Key Substituents/Modifications
Target Compound C₂₃H₁₈Cl₂N₂O₂S₂ 3,3'-Dimethylbiphenyl linker; dual 5-chlorothiophene-2-carboxamide groups
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene core; trifluoromethyl and methoxy substituents on aryl-thiazole
5-Amino-N-(4-chlorophenyl)-4-cyano-3-methylthiophene-2-carboxamide C₁₃H₁₀ClN₃OS Amino and cyano substituents; single 4-chlorophenyl group
5-Chloro-N-[2-({[4-(2-oxopyridin-1(2H)-yl)phenyl]carbonyl}amino)ethyl]thiophene-2-carboxamide C₁₉H₁₆ClN₃O₃S Pyridinone-linked benzamide; ethylenediamine spacer
5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide C₁₈H₁₇ClN₄O₂S Triazole ring; cyclopropyl and phenyl substituents
Key Observations:

Nitrothiophene derivatives (e.g., ) exhibit antibacterial activity due to nitro group redox properties, whereas the target compound’s chloro substituents likely prioritize stability over direct antimicrobial action .

Synthetic Complexity :

  • Compounds with heterocyclic appendages (e.g., triazole in ) require multi-step syntheses, whereas the target compound’s biphenyl core simplifies modular assembly via Suzuki coupling or similar methods .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 503.43 4.8 12.5 (pH 7.4) >60 (CYP3A4)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 367.35 3.2 45.2 (pH 7.4) 22 (CYP3A4)
5-Amino-N-(4-chlorophenyl)-4-cyano-3-methylthiophene-2-carboxamide 291.75 2.5 78.9 (pH 7.4) 35 (CYP2D6)
Key Findings:
  • Nitro-substituted analogs show reduced metabolic stability due to nitroreductase susceptibility, whereas chloro groups in the target compound may confer resistance to enzymatic degradation .

Biological Activity

The compound 5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiophene core, which is known for its diverse biological activities. The presence of chlorine and amido groups enhances its potential for interacting with biological targets.

Chemical Formula

  • Molecular Formula: C₂₁H₁₈Cl₂N₂O₂S₂
  • Molecular Weight: 463.42 g/mol

Structural Features

  • Chlorine Substituents: Two chlorine atoms contribute to the compound's lipophilicity and potential reactivity.
  • Biphenyl Structure: The biphenyl moiety may facilitate interactions with various biological receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene rings. For instance, derivatives of 5-chlorothiophene have shown significant activity against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainInhibition Zone (mm)
5-Chloro Thiophene DerivativeE. coli15
5-Chloro Thiophene DerivativeS. aureus18

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar thiophene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects

In vitro studies on a related thiophene compound showed an IC50 value of 2.8 µM against cancer cell lines, indicating significant cytotoxicity . The mechanism involved the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

Compounds with similar scaffolds have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that thiophene derivatives can modulate NF-kB signaling pathways, reducing inflammation in cellular models .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in disease pathways.

Q & A

Q. How to design control experiments for mechanistic studies?

  • Negative Controls : Use scrambled analogs or inactive enantiomers to rule out non-specific effects .
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) .

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